molecular formula C7H5NNaO3S2 B1343469 2-Benzothiazolesulfonic acid, sodium salt CAS No. 21465-51-0

2-Benzothiazolesulfonic acid, sodium salt

Cat. No.: B1343469
CAS No.: 21465-51-0
M. Wt: 238.2 g/mol
InChI Key: GPHKBBLXJFTBNI-UHFFFAOYSA-N
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Description

2-Benzothiazolesulfonic acid, sodium salt is a chemical compound with the molecular formula C7H5NO3S2Na. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolesulfonic acid, sodium salt typically involves the sulfonation of benzothiazole. This can be achieved by reacting benzothiazole with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolesulfonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of benzothiazole derivatives with different functional groups.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various benzothiazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Benzothiazolesulfonic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the manufacture of rubber chemicals, corrosion inhibitors, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Benzothiazolesulfonic acid, sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzothiazolesulfonic acid, potassium salt: Similar in structure but with potassium as the counterion.

    Benzothiazole: The parent compound without the sulfonic acid group.

    Benzothiazole-2-sulfonamide: A derivative with a sulfonamide group instead of a sulfonic acid group.

Uniqueness

2-Benzothiazolesulfonic acid, sodium salt is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its sodium salt form enhances its solubility in water, making it suitable for various aqueous applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Benzothiazolesulfonic acid, sodium salt involves the conversion of benzothiazole to 2-mercaptobenzothiazole, followed by the sulfonation of the mercaptobenzothiazole to produce the final product.", "Starting Materials": [ "Benzothiazole", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Benzothiazole is first converted to 2-mercaptobenzothiazole by reacting it with sulfuric acid.", "The resulting 2-mercaptobenzothiazole is then reacted with sodium hydroxide and sulfuric acid to produce 2-Benzothiazolesulfonic acid.", "Finally, the sodium salt of 2-Benzothiazolesulfonic acid is obtained by neutralizing the acid with sodium hydroxide." ] }

CAS No.

21465-51-0

Molecular Formula

C7H5NNaO3S2

Molecular Weight

238.2 g/mol

IUPAC Name

sodium;1,3-benzothiazole-2-sulfonate

InChI

InChI=1S/C7H5NO3S2.Na/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);

InChI Key

GPHKBBLXJFTBNI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O.[Na]

21465-51-0

Origin of Product

United States

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